Diethyl 2-(methylamino)malonate hydrochloride

α-Methylamino Acid Synthesis Modified Amino Acids Peptidomimetics

This α-substituted N-methylamino malonate hydrochloride salt offers strategic advantages over diethyl aminomalonate HCl (CAS 13433-00-6) and Boc-protected analogs. The pre-installed secondary N-methylamino group eliminates post-synthetic N-alkylation, reducing synthetic sequences by 1–2 steps and boosting overall yields by an estimated 15–25%. Unlike the hygroscopic liquid free base (CAS 36295-63-3), this stable crystalline hydrochloride ensures accurate weighing and long-term storage under 2–8°C inert atmosphere. Ideal building block for α-methylamino acids, N-methylated pyrimidine/pyrazole CNS agents, HDAC inhibitor-focused libraries, and N-methylated natural product analogs (cyclosporins, didemnins, dolastatins) with enhanced proteolytic stability and membrane permeability.

Molecular Formula C8H16ClNO4
Molecular Weight 225.67 g/mol
CAS No. 56598-98-2
Cat. No. B1357020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 2-(methylamino)malonate hydrochloride
CAS56598-98-2
Molecular FormulaC8H16ClNO4
Molecular Weight225.67 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C(=O)OCC)NC.Cl
InChIInChI=1S/C8H15NO4.ClH/c1-4-12-7(10)6(9-3)8(11)13-5-2;/h6,9H,4-5H2,1-3H3;1H
InChIKeyUEDQOJWGNGPGCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl 2-(methylamino)malonate Hydrochloride (CAS 56598-98-2): A Specialized N-Methylamino Malonate Intermediate for α-Methylamino Acid and Heterocycle Synthesis


Diethyl 2-(methylamino)malonate hydrochloride (CAS 56598-98-2) is an α-substituted malonate derivative characterized by a secondary N-methylamino group at the α-position and presented as a stable hydrochloride salt . With a molecular formula of C₈H₁₆ClNO₄ and a molecular weight of 225.67 g/mol, this white to off-white crystalline powder serves as a versatile building block in organic synthesis . Unlike unsubstituted diethyl malonate or primary aminomalonates, the N-methyl substitution provides a unique balance of nucleophilicity and steric profile, enabling access to α-methylamino acid scaffolds and complex nitrogen-containing heterocycles with defined reactivity .

Why Diethyl 2-(methylamino)malonate Hydrochloride Cannot Be Replaced by Common Aminomalonate Analogs in α-Methylamino Acid-Focused Synthesis


Direct substitution of diethyl 2-(methylamino)malonate hydrochloride with structurally similar analogs such as diethyl aminomalonate hydrochloride (CAS 13433-00-6) or diethyl (Boc-amino)malonate introduces critical limitations in synthetic scope and efficiency [1]. The target compound's secondary N-methylamino group confers a distinct electronic and steric environment that is essential for constructing α-methylamino acids—a class of modified amino acids with enhanced metabolic stability and unique conformational properties [2]. While diethyl aminomalonate provides a primary amine nucleophile, its unprotected amino group often requires additional protection/deprotection steps, and its higher nucleophilicity can lead to undesired side reactions in complex synthetic sequences . Conversely, the Boc-protected analog necessitates an extra deprotection step that reduces overall yield and introduces additional purification requirements. The hydrochloride salt form of the target compound further ensures superior handling stability and solubility compared to its free base counterpart (CAS 36295-63-3), which is a liquid at room temperature and prone to degradation .

Quantitative Differentiation Evidence: Diethyl 2-(methylamino)malonate Hydrochloride vs. Key Aminomalonate Comparators


N-Methyl Substitution Enables Direct Synthesis of α-Methylamino Acid Scaffolds vs. Primary Aminomalonates

Diethyl 2-(methylamino)malonate serves as a direct precursor to α-methylamino acids through Mannich-type addition reactions. In cobalt(III)-directed Mannich additions in aqueous solution, diethyl malonate (a structurally related analog) reacted with 2-(methylimino)acetate complexes to yield α-methylamino acid products with high stereoselectivity and rapid kinetics (<1 minute) [1]. The target compound, bearing the pre-installed N-methylamino group, eliminates the need for post-synthetic N-methylation steps that are typically required when using diethyl aminomalonate hydrochloride (CAS 13433-00-6) as a starting material. This step economy advantage translates to an estimated reduction of 1-2 synthetic steps and a corresponding improvement in overall yield of approximately 15-25% based on typical protection/deprotection and N-alkylation efficiencies [2].

α-Methylamino Acid Synthesis Modified Amino Acids Peptidomimetics

Hydrochloride Salt Form Provides Measurable Stability and Solubility Advantages Over Free Base

The hydrochloride salt form of diethyl 2-(methylamino)malonate (MW 225.67 g/mol) is a white crystalline solid with enhanced stability and aqueous solubility compared to its free base counterpart, diethyl 2-(methylamino)malonate (CAS 36295-63-3, MW 189.21 g/mol), which is a liquid with predicted boiling point 236.2±30.0 °C and density 1.070±0.06 g/cm³ . The salt form's solid state facilitates accurate weighing, reduces volatility-related loss, and enables direct dissolution in aqueous reaction media without the phase separation issues encountered with the free base liquid. Vendor specifications indicate a purity specification of ≥97.0% for the hydrochloride salt, with recommended storage conditions of 2-8°C under inert atmosphere to maintain stability [1].

Chemical Stability Solubility Handling Properties Long-term Storage

Comparable Purity Specifications to Commercial Aminomalonate Standards with Defined Storage Requirements

Commercial suppliers offer diethyl 2-(methylamino)malonate hydrochloride with purity specifications of ≥97.0% (Fluorochem, CoolPharm) to ≥95% (CymitQuimica, Aladdin), which is comparable to the 98-99% purity range typical for the more widely used diethyl aminomalonate hydrochloride (CAS 13433-00-6) . Both compounds require refrigerated storage (2-8°C) and protection from moisture due to their hygroscopic nature. However, the target compound's N-methyl substitution may confer differential hydrolytic stability of the ester groups under basic aqueous conditions, though direct comparative stability data are not available in the public domain .

Purity Specification Quality Control Procurement Benchmarking Storage Stability

Application in Modified Malonate Derivative Patents Indicates Privileged Scaffold Status for HDAC Inhibition

The modified malonate scaffold, of which diethyl 2-(methylamino)malonate is a representative α-substituted derivative, has been extensively claimed in patent literature for the development of histone deacetylase (HDAC) inhibitors with anticancer activity [1]. US Patent US8158825B2 (Merck Sharp & Dohme Corp.) describes a novel class of modified malonate derivatives that can inhibit HDAC and induce terminal differentiation and apoptosis of neoplastic cells. While specific quantitative activity data for the target compound are not disclosed in the patent, its structural classification as an α-substituted aminomalonate places it within a privileged chemotype for this therapeutic target class. In contrast, unsubstituted diethyl malonate lacks the α-amino functionality required for effective HDAC active site binding .

Histone Deacetylase Inhibition Cancer Therapeutics Modified Malonate Derivatives Patent Landscape

High-Value Application Scenarios for Diethyl 2-(methylamino)malonate Hydrochloride Based on Quantitative Differentiation Evidence


Streamlined Synthesis of α-Methylamino Acid Building Blocks for Metabolically Stable Peptidomimetics

Medicinal chemistry programs focused on improving the metabolic stability of peptide-based therapeutics can leverage diethyl 2-(methylamino)malonate hydrochloride as a direct precursor to α-methylamino acids [1]. The pre-installed N-methylamino group eliminates the need for post-synthetic N-alkylation, reducing the synthetic sequence by 1-2 steps and improving overall yield by an estimated 15-25% compared to routes starting from diethyl aminomalonate hydrochloride. This step economy is particularly valuable in parallel synthesis and library production settings where cumulative time and material savings are substantial .

Precursor to N-Methylated Heterocyclic Cores in CNS Drug Discovery

The target compound's N-methylamino malonate scaffold serves as a versatile intermediate for constructing N-methylated pyrimidines, pyrazoles, and other nitrogen heterocycles that are prevalent in CNS-active pharmaceutical agents [1]. The hydrochloride salt form's solid-state handling and defined storage requirements (2-8°C, inert atmosphere) facilitate reproducible scale-up and inventory management in medicinal chemistry laboratories . The N-methyl substitution provides a balance of lipophilicity and hydrogen-bonding capacity that can be tuned to optimize blood-brain barrier penetration [2].

Exploration of HDAC Inhibitor Chemical Space in Oncology Research

As an α-substituted aminomalonate derivative, diethyl 2-(methylamino)malonate hydrochloride belongs to a scaffold class claimed in patent literature for histone deacetylase (HDAC) inhibition [1]. Researchers pursuing novel HDAC inhibitors can employ this compound as a core building block for generating focused libraries of modified malonate derivatives. The N-methyl group may influence isoform selectivity and pharmacokinetic properties compared to unsubstituted or bulkier N-alkyl analogs, offering a differentiated entry point for SAR exploration .

Development of N-Methylamino Acid-Containing Natural Product Analogs

Natural products containing N-methylated amino acid residues, such as cyclosporins, didemnins, and dolastatins, exhibit enhanced proteolytic stability and membrane permeability [1]. Diethyl 2-(methylamino)malonate hydrochloride provides a synthetic entry to N-methylamino acid precursors that can be incorporated into total synthesis and analog development programs for these bioactive natural product classes. The solid hydrochloride salt form offers practical advantages over the liquid free base for accurate weighing and long-term storage in multi-step synthetic campaigns .

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